

An In-depth Technical Guide to the Physical Properties of Cyclopentylacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B7770645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetylene (also known as ethynylcyclopentane) is a colorless to pale yellow liquid with the chemical formula C_7H_{10} .^[1] It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This structural feature imparts a high degree of reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.^[2] A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the prediction of its behavior in various chemical environments. This guide provides a detailed overview of the core physical properties of **cyclopentylacetylene**, outlines the experimental methodologies for their determination, and illustrates the relationships between its molecular structure and these properties.

Core Physical Properties

The physical characteristics of **cyclopentylacetylene** are dictated by its molecular structure: a five-membered cycloalkane ring attached to an ethynyl group. The presence of the rigid, linear acetylene moiety and the flexible, non-polar cyclopentyl ring influences its boiling point, density, and solubility.

Data Presentation

The quantitative physical properties of **cyclopentylacetylene** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Conditions
Molecular Formula	C ₇ H ₁₀	
Molecular Weight	94.15 g/mol [1] [3] [4] [5]	
Boiling Point	107-109 °C [1] [5]	760 mmHg
	380-382 K [6]	
Melting Point	Not available in cited literature.	
Density	0.812 g/mL [3] [5]	at 25 °C
Refractive Index	1.432 [3] [5]	n _{20/D}
Flash Point	34 °F (1.1 °C) [2] [3] [5]	Closed Cup
Vapor Pressure	46.8 ± 0.1 mmHg	at 25 °C
Appearance	Colorless to clear yellow liquid [5]	
Solubility	Insoluble in water; soluble in organic solvents.	Qualitative

Logical Relationships of Physical Properties

The interplay between the molecular structure of **cyclopentylacetylene** and its key physical properties can be visualized as follows:

Caption: Relationship between molecular structure and physical properties.

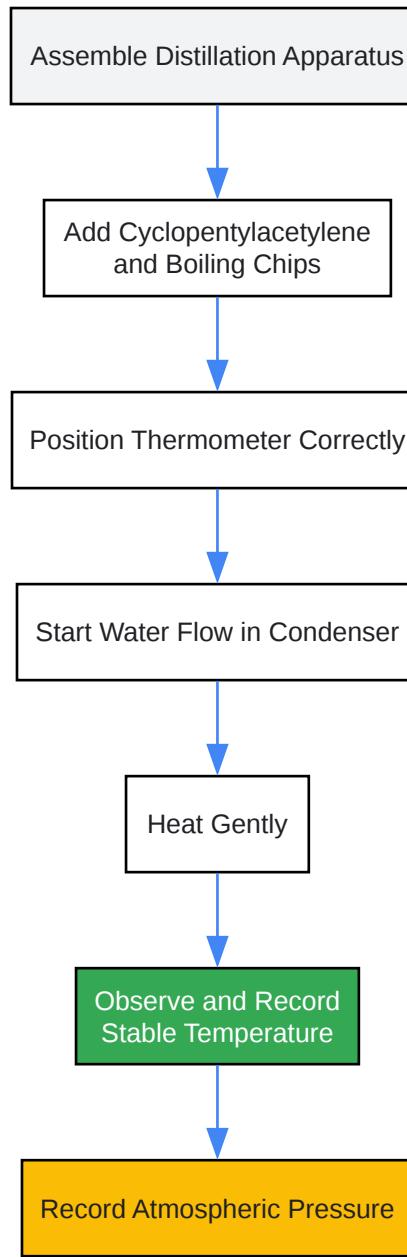
Experimental Protocols

The determination of the physical properties of liquid organic compounds such as **cyclopentylacetylene** requires standardized experimental procedures. Below are detailed methodologies for measuring key physical constants.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification, the simple distillation method is commonly employed.

Apparatus:


- Round-bottom flask (distilling flask)
- Heating mantle or sand bath
- Clamps and stand
- Distillation head (still head) with a port for a thermometer
- Thermometer
- Condenser
- Receiving flask
- Boiling chips

Procedure:

- Assemble the distillation apparatus securely. The distilling flask should be clamped at the neck.
- Add approximately 5-10 mL of **cyclopentylacetylene** and a few boiling chips to the distilling flask.
- Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.
- Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.

- Place the receiving flask at the outlet of the condenser.
- Begin heating the distilling flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb and condensation begins.
- Record the temperature at which a steady distillation rate (approximately 1-2 drops per second) is achieved and the temperature reading is constant. This constant temperature is the boiling point.
- Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Cyclopentylacetylene, 97% | Fisher Scientific [fishersci.ca]
- 3. 环戊基乙炔 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CYCLOPENTYLACETYLENE | 930-51-8 [chemicalbook.com]
- 6. Cyclopentylacetylene [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Cyclopentylacetylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770645#physical-properties-of-cyclopentylacetylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com